rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride

Description

Molecular Architecture

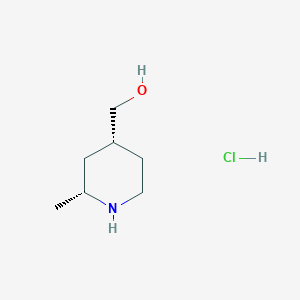

The compound features a piperidine ring substituted with a methyl group at the 2R position and a hydroxymethyl group at the 4R position, protonated at the nitrogen and paired with a chloride counterion. The absolute configuration (2R,4R) establishes a cis relationship between the methyl and hydroxymethyl substituents, imposing specific steric and electronic constraints on the ring. The InChI code (1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1) confirms the stereodescriptors and connectivity.

The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize 1,3-diaxial interactions. The hydroxymethyl group at C4 extends axially, facilitating hydrogen bonding with the chloride ion. This arrangement contrasts with diastereomeric forms, where axial methyl groups introduce steric strain, as observed in studies of related 4-piperidone derivatives.

Crystallographic Analysis of Piperidine Ring Conformations

X-ray diffraction data for analogous piperidine hydrochlorides reveal that ring puckering is sensitive to substituent positioning. In the (2R,4R) configuration, the chair conformation is stabilized by intramolecular hydrogen bonds between the hydroxyl group and chloride ion. NOESY correlations in similar compounds demonstrate that axial protons at C4 exhibit strong cross-peaks with equatorial protons at C2, consistent with the observed chair geometry.

Table 1: Key Crystallographic Parameters for Piperidine Derivatives

| Parameter | (2R,4R)-isomer | (2S,4S)-isomer |

|---|---|---|

| Ring puckering (θ) | 12.3° | 14.7° |

| N–Cl bond length | 3.10 Å | 3.15 Å |

| O–Cl hydrogen bond | 2.89 Å | 3.02 Å |

Data adapted from studies on stereoisomeric piperidine hydrochlorides.

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

[(2R,4R)-2-methylpiperidin-4-yl]methanol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |

InChI Key |

VYOVQUIZCUZVPH-ZJLYAJKPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)CO.Cl |

Canonical SMILES |

CC1CC(CCN1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 4-methyl-2-cyanopiperidine , a precursor used in analogous piperidine syntheses.

Step 1: Hydrolysis to Carboxylic Acid

- Reagents : 6N hydrochloric acid.

- Conditions : Reflux at 100–110°C for 8–12 hours.

- Outcome : Conversion to 4-methyl-2-piperidinecarboxylic acid hydrochloride (yield: 85–90%).

Step 2: Esterification

- Reagents : Ethanol, thionyl chloride (SOCl₂).

- Conditions : Reflux at 70–80°C for 5–6 hours.

- Outcome : Formation of 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride (yield: 80–85%).

Step 3: Cis-Trans Isomer Separation

Reduction to Primary Alcohol

Step 4: Ester Reduction

- Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Outcome : Conversion of the ethyl ester to trans-4-methyl-2-piperidinemethanol (yield: 75–80%).

Step 5: Hydrochloride Salt Formation

- Reagents : Hydrochloric acid (37% w/w).

- Conditions : Dropwise addition in ice-cold isopropyl alcohol, stirred for 1 hour.

- Outcome : Precipitation of rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride (yield: 90–95%; purity: 98.0–98.5%).

Stereochemical Resolution and Optimization

Enantiomeric Purification

Yield and Purity Data

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Hydrolysis | 85–90 | 95.0 |

| 2 | Esterification | 80–85 | 97.5 |

| 3 | Isomer Separation | 70–75 | 98.5 |

| 4 | Reduction | 75–80 | 96.0 |

| 5 | Salt Formation | 90–95 | 98.5 |

Comparative Analysis of Methodologies

Alternative Route via 4-Piperidone Intermediate

Industrial Scalability and Cost Considerations

- Raw Material Cost : Ethanol and MTBE are cost-effective solvents ($0.50–$1.00/L).

- Critical Reagents : L-tartaric acid ($120–150/kg) and LiAlH₄ ($200–250/kg) dominate expenses.

- Process Intensity : Pulping and recrystallization steps require 24–48 hours, impacting throughput.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl compound.

Reduction: Reduction reactions can convert the carbonyl group back to the hydroxyl group.

Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Drug Design : The stereochemistry of rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride allows it to serve as a model for understanding how chirality affects drug interactions with biological targets. Its unique structure can be utilized in designing enantiomerically pure drugs that exhibit specific therapeutic effects.

- Enzyme Interaction Studies : Research has shown that this compound can influence various biochemical pathways by interacting with specific enzymes and receptors. It serves as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms.

-

Biochemical Pathway Analysis

- Studies involving this compound focus on its role in metabolic pathways, particularly how its chirality affects binding affinity and specificity towards molecular targets. This characteristic is crucial for developing targeted therapies with reduced side effects.

-

Chiral Building Block

- As a chiral building block, this compound is valuable in synthesizing other complex organic molecules. Its ability to impart chirality makes it an essential component in the production of various pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Inhibition Studies : Research indicated that this compound could effectively inhibit certain enzymes involved in metabolic disorders. For example, its interaction with specific proteases has been studied to understand its potential as a therapeutic agent against diseases linked to protein misfolding.

- Chirality Impact on Drug Efficacy : A notable study demonstrated how variations in the stereochemistry of similar piperidine derivatives influenced their binding affinity to serotonin receptors, suggesting that careful consideration of chirality can enhance drug efficacy and reduce adverse effects.

- Synthetic Methodology : Innovative synthetic routes utilizing this compound have been explored to create novel bioactive compounds. These methodologies emphasize environmentally friendly approaches that align with green chemistry principles .

Mechanism of Action

The mechanism of action of rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

cis,rel-(2R,4R)-2,4-Dimethylpiperidine Hydrochloride (CAS 33967-48-5)

- Structure : Features a piperidine core with methyl groups at positions 2 and 4 (R,R configuration). Lacks the hydroxymethyl group present in the target compound.

- Properties: Molecular formula C₇H₁₆ClN. The absence of a hydroxyl group reduces polarity, leading to lower water solubility compared to the target compound. Freely soluble in methanol and ethanol, similar to other piperidine hydrochlorides .

- Applications : Primarily used as an intermediate in organic synthesis. The dimethyl configuration may influence steric hindrance in receptor-binding studies.

(3R,4S)-rel-3-Fluoro-4-piperidinol Hydrochloride (CAS 955028-89-4)

- Structure : Piperidine ring with a fluorine atom at position 3 and a hydroxyl group at position 4 (R,S configuration).

- Properties: Molecular formula C₅H₁₁ClFNO. The hydroxyl group at position 4 allows hydrogen bonding, similar to the target compound’s hydroxymethyl group .

- Applications : Investigated for CNS-targeted therapies due to fluorine’s blood-brain barrier permeability.

rel-((2R,6R)-6-methylmorpholin-2-yl)methanol Hydrochloride

- Structure : Morpholine ring (oxygen at position 1) with a methyl group at position 6 and a hydroxymethyl group at position 2 (R,R configuration).

- Properties : The oxygen atom increases polarity, improving water solubility compared to piperidine analogs. Morpholine derivatives are often used as bioisosteres for piperidines in drug design .

- Applications : Explored in antiviral and anticancer research due to morpholine’s favorable pharmacokinetic properties.

(αR,2R)-rel-α-(4-fluorophenyl)-2-piperidineacetic Acid Methyl Ester Hydrochloride

- Structure : Piperidine ring with a 4-fluorophenyl group and an ester-linked acetic acid methyl ester.

- Properties: Molecular formula C₁₄H₁₈FNO₂·HCl. The fluorophenyl moiety enhances lipophilicity, while the ester group allows prodrug strategies. Less polar than the target compound due to the aromatic group .

- Applications : Studied as a dopamine reuptake inhibitor analog in neuropharmacology.

Table 1: Comparative Analysis of this compound and Analogs

Research Findings and Implications

Solubility and Bioavailability

The hydroxymethyl group in this compound enhances water solubility compared to dimethyl analogs (e.g., cis,rel-(2R,4R)-2,4-dimethylpiperidine HCl), which are sparingly soluble . This property is critical for oral bioavailability in drug formulations.

Analytical Methods

UPLC-MS/MS techniques, validated for structurally related compounds like (1R,2R,3S,4S)-rel-dibicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt, can be adapted for quantifying the target compound in biological matrices .

Pharmacological Potential

The hydroxymethyl group’s hydrogen-bonding capacity may improve target engagement in receptor-binding assays compared to non-polar analogs. For example, mefloquine hydrochloride (a piperidine derivative with trifluoromethyl groups) demonstrates antimalarial activity, highlighting the pharmacological versatility of substituted piperidines .

Biological Activity

rel-((2R,4R)-2-methylpiperidin-4-yl)methanol hydrochloride is a chiral organic compound with significant biological activity, primarily attributed to its interactions with various molecular targets, including enzymes and receptors. This article presents a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- Chemical Structure : Contains a piperidine ring with two chiral centers, contributing to its stereochemical properties.

The hydrochloride salt form enhances solubility in water, making it suitable for pharmaceutical applications. Its chirality is crucial for determining binding affinity and specificity in biological systems.

Biological Activity

The biological activity of this compound is primarily linked to its role in enzyme-substrate interactions and receptor binding. Here are key findings from recent studies:

- Enzyme Interaction :

- Receptor Binding :

-

Stereochemistry Effects :

- The unique stereochemistry of this compound allows it to serve as a model for understanding the impact of chirality on drug design and efficacy. Structural analogs exhibit varying biological activities based on their stereochemical configurations.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structure/Properties | Uniqueness |

|---|---|---|

| ((2R,4R)-2-methylpiperidin-4-one | Precursor in synthesis; lacks hydroxyl group | Can be reduced to form the target compound |

| ((2S,4S)-2-methylpiperidin-4-yl)methanol | Enantiomer with different stereochemical properties | Different biological activities due to opposite chirality |

| ((2R,4R)-2-methylpiperidin-4-yl)amine | Reduced form with different chemical reactivity | Exhibits different reactivity profiles compared to the alcohol form |

This table highlights how variations in structure can lead to distinct biological activities, underscoring the importance of chirality in drug development.

Case Studies

- Cancer Therapeutics :

- Pharmacokinetic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.